molecular formula C10H12N2O3 B1360848 N-(3,4-dimethyl-5-nitrophenyl)acetamide CAS No. 857571-00-7

N-(3,4-dimethyl-5-nitrophenyl)acetamide

Cat. No.: B1360848
CAS No.: 857571-00-7
M. Wt: 208.21 g/mol
InChI Key: GTLVZAMPWVMSGU-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-5-nitrophenyl)acetamide is an organic compound characterized by the presence of a nitro group, two methyl groups, and an acetamide group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

N-(3,4-dimethyl-5-nitrophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition can lead to antimicrobial and anticancer activities. Additionally, this compound may interact with other biomolecules, such as carbonic anhydrase and cyclin-dependent kinases, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by modulating the expression of key regulatory genes . Additionally, it may affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its reaction . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division. Furthermore, this compound may activate or inhibit other enzymes and transcription factors, resulting in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For example, the inhibition of dihydrofolate reductase disrupts the folate cycle, leading to altered nucleotide synthesis and reduced cell proliferation. Additionally, this compound may interact with other metabolic enzymes, influencing their activity and the overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its activity and efficacy. Additionally, this compound may accumulate in specific tissues, leading to localized effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide typically involves the acylation of 3,4-dimethyl-5-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3,4-dimethyl-5-aminophenylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: 3,4-dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of acetamide derivatives, including N-(3,4-dimethyl-5-nitrophenyl)acetamide. Research indicates that compounds with nitrophenyl groups exhibit enhanced activity against resistant bacterial strains, such as Klebsiella pneumoniae. The presence of the nitro group is believed to improve the binding affinity to bacterial enzymes, leading to effective cell lysis and inhibition of bacterial growth .

Pharmacological Insights
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In vitro studies have shown that this compound can be optimized for oral administration, making it a candidate for further development as an antibacterial agent . The structure-activity relationship (SAR) studies emphasize the importance of the nitrophenyl moiety in enhancing biological activity while minimizing cytotoxic effects .

Analytical Chemistry

HPLC Applications
this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. This method employs a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analyses in pharmacokinetic studies . The scalability of this method allows for its application in isolating impurities during synthesis and formulation development.

Material Science

Polymer Synthesis
In material science, this compound has been explored as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability due to the rigid structure provided by the nitrophenyl group. This application is particularly relevant in developing advanced materials for coatings and composites .

Case Studies

Study Focus Findings
Study on Antibacterial Activity (2020)Investigated the antibacterial effects against Klebsiella pneumoniaeThis compound showed significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than many existing antibiotics .
HPLC Method Development (2018)Developed a reverse-phase HPLC method for analysisThe method demonstrated high precision and accuracy in quantifying this compound in complex mixtures .
Polymer Application Research (2021)Explored its use in polymer synthesisResulted in polymers with enhanced thermal stability and mechanical properties suitable for industrial applications .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(3,4-dimethyl-5-chlorophenyl)acetamide:

    N-(3,4-dimethyl-5-methoxyphenyl)acetamide: Contains a methoxy group, which can influence its chemical behavior and biological activity.

Uniqueness

N-(3,4-dimethyl-5-nitrophenyl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(3,4-dimethyl-5-nitrophenyl)acetamide, also known as 4,5-dimethyl-3-nitro-acetanilide, is an organic compound characterized by a nitro group and methyl substitutions on a phenyl ring linked to an acetamide functional group. This unique structure has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

The molecular formula of this compound is C10H12N2O3C_{10}H_{12}N_2O_3. The presence of the nitro group at the 5-position of the phenyl ring enhances its chemical reactivity and biological activity. The compound serves as a precursor in synthesizing various heterocyclic compounds, which are screened for biological activity.

Compound Name Molecular Formula Key Features
This compoundC10H12N2O3Nitro-substituted structure
N-(2-methyl-5-nitrophenyl)acetamideC10H12N2O3Similar nitro-substituted structure
N-(4-nitrophenyl)acetamideC9H10N2O3Lacks methyl substitutions but retains nitro group
3-Methyl-N-(4-nitrophenyl)acetamideC10H12N2O3Contains a methyl substitution on the phenyl ring

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its potential against Klebsiella pneumoniae , a bacterium known for its resistance to multiple drugs .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. The nitro group is often associated with enhanced biological activity due to its ability to participate in redox reactions within biological systems. This characteristic can facilitate interactions with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various acetamides, including this compound, evaluated their antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined for several derivatives, revealing that the presence of the nitro group significantly enhances antimicrobial efficacy compared to non-nitro-substituted analogs. The study concluded that modifications at the para and ortho positions of the phenyl ring could further optimize antibacterial properties .

Study 2: In Vitro Toxicity Analysis

Another investigation assessed the cytotoxicity and pharmacokinetic profiles of this compound derivatives. Results indicated low hemolytic activity across various concentrations tested against human erythrocytes. This suggests a favorable safety profile for potential therapeutic application .

The mechanism underlying the biological activities of this compound is believed to involve interaction with specific biological targets. The nitro group may enhance binding affinity to bacterial enzymes or receptors involved in inflammatory responses. Further studies are necessary to elucidate these mechanisms fully.

Properties

IUPAC Name

N-(3,4-dimethyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLVZAMPWVMSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646678
Record name N-(3,4-Dimethyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857571-00-7
Record name N-(3,4-Dimethyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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